5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
CMISKJNMLQUXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of photochemistry and cycloaddition reactions can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols for esterification, amines for amidation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, and other derivatives
Scientific Research Applications
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bicyclic structure may allow it to fit into enzyme active sites or interact with receptors in a unique manner, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and applications.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Contains a vinyl group, which can participate in additional types of chemical reactions.
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its dimethyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for exploring new chemical space and developing novel materials.
Biological Activity
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclo[2.1.1] framework with two methyl groups at the 5-position and a carboxylic acid functional group at the 1-position. Its molecular formula is with a molecular weight of approximately 154.209 g/mol .
Synthesis Methods
Several methods have been developed for synthesizing 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid, including:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the bicyclic structure.
- Functional Group Transformations : Modifying existing compounds through various organic reactions to introduce the carboxylic acid group.
These methods allow for the production of this compound in varying yields and purities depending on the conditions employed .
Biological Activity
The biological activity of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is still under investigation, but several studies suggest potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial properties.
- Anti-inflammatory Effects : The carboxylic acid group may interact with biological targets involved in inflammation pathways.
Study 1: Antimicrobial Properties
A study conducted on structurally related bicyclic compounds demonstrated notable antimicrobial activity against various bacterial strains, suggesting that 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid could possess similar effects .
Study 2: Inflammation Pathways
Research examining the interaction of bicyclic compounds with inflammatory mediators showed that modifications at the carboxylic position could enhance anti-inflammatory activity . This indicates a potential therapeutic role for 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid in treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid | C10H14O3 | Contains a formyl group enhancing reactivity |
| (1S)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid | C9H14O2 | Stereoisomer differing in configuration |
This table illustrates how structural variations influence biological activity and reactivity profiles among related compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from simpler bicyclic precursors. For example, cyclization of substituted cyclohexane derivatives under acidic or basic conditions is common. Optimization includes:
- Temperature control : Maintaining 0–5°C during carboxylation to avoid side reactions (e.g., decarboxylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids like BF₃·OEt₂ improve yield in cyclization steps .
- Validation : Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of unreacted starting material signals) .
Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Structural elucidation :
- X-ray crystallography : Resolves bicyclic geometry and substituent positions (e.g., bond angles like C–O–C ≈ 110°) .
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ ~1.2 ppm for CH₃) and carboxyl protons (δ ~12 ppm) .
- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, particularly if asymmetric synthesis is employed .
Advanced Research Questions
Q. How do substituent variations on the bicyclo[2.1.1]hexane core influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., fluorine at position 4) enhance metabolic stability but may reduce solubility .
- Hydrophilic substituents (e.g., hydroxymethyl) improve binding to polar targets (e.g., enzymes) but require esterification for membrane permeability .
- Comparative data : Ethyl ester derivatives show higher antimicrobial activity than methyl analogs due to increased lipophilicity .
Q. What strategies resolve contradictions in reported bioactivity data for bicyclo[2.1.1]hexane derivatives?
- Root causes : Discrepancies often arise from impurities, stereochemical variability, or assay conditions.
- Solutions :
- Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence-based vs. radiometric assays) .
- Purity reassessment : Use LC-MS to detect trace contaminants (e.g., <0.5% unreacted intermediates) .
- Computational modeling : MD simulations predict conformational stability under physiological conditions .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) control stereochemistry during cyclization .
- Case study : A reported method using (R)-BINAP–ruthenium complexes achieves >90% enantiomeric excess (ee) in hydrogenation steps .
- Validation : Chiral SFC (supercritical fluid chromatography) confirms ee, while NOESY NMR identifies spatial arrangements of substituents .
Q. What computational tools predict the reactivity of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid in novel reactions?
- DFT calculations : Model transition states for carboxylation or ring-opening reactions (e.g., activation energies ~25 kcal/mol) .
- Retrosynthetic software : Tools like Synthia propose feasible pathways using known bicyclic building blocks .
- Docking studies : Predict interactions with biological targets (e.g., binding affinity ΔG ≈ −8.5 kcal/mol for protease inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
